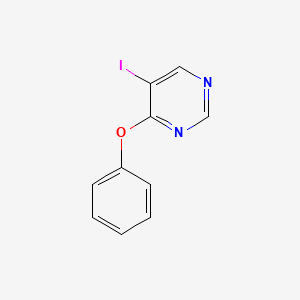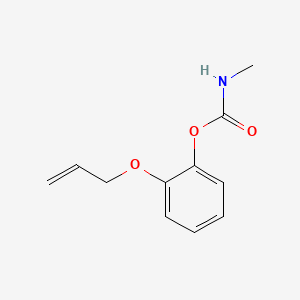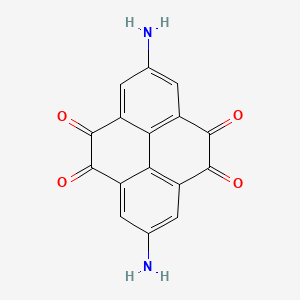
2,7-Diaminopyrene-4,5,9,10-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diaminopyrene-4,5,9,10-tetraone is an organic compound with a unique structure that includes a pyrene core substituted with amino groups at positions 2 and 7, and carbonyl groups at positions 4, 5, 9, and 10. This compound is known for its high electronic conductivity and limited solubility, making it a promising candidate for various applications in materials science and electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diaminopyrene-4,5,9,10-tetraone typically involves a multi-step process. One common method includes the reduction of 2,7-dinitropyrene-4,5,9,10-tetraone using sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 80°C for 10 hours under an argon atmosphere . The product is then isolated by pouring the reaction mixture into ethyl acetate and purifying it.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,7-Diaminopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acyl chlorides and sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
2,7-Diaminopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-diaminopyrene-4,5,9,10-tetraone involves its ability to undergo redox reactions, which are crucial for its function in electrochemical applications. The compound’s carbonyl groups serve as active sites for redox reactions, facilitating electron transfer processes. In battery applications, the compound’s structure allows for efficient ion diffusion and electron delocalization, enhancing its performance as an electrode material .
Comparison with Similar Compounds
Pyrene-4,5,9,10-tetraone: Similar structure but lacks amino groups, resulting in different electronic properties.
2,7-Dinitropyrene-4,5,9,10-tetraone: Precursor to 2,7-diaminopyrene-4,5,9,10-tetraone, with nitro groups instead of amino groups.
Uniqueness: this compound is unique due to its combination of amino and carbonyl groups, which provide a balance of electronic conductivity and chemical reactivity. This makes it particularly suitable for applications in energy storage and advanced materials .
Properties
Molecular Formula |
C16H8N2O4 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,7-diaminopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H8N2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H,17-18H2 |
InChI Key |
IKBICLVLEOZSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)N)C(=O)C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


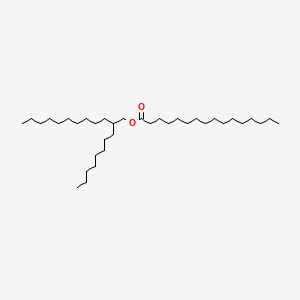
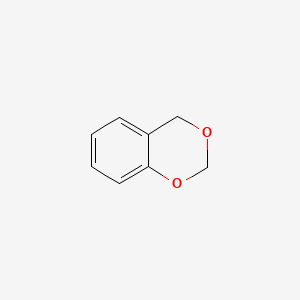
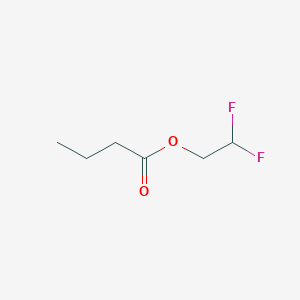
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

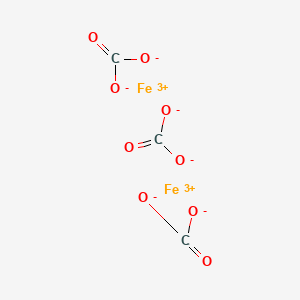
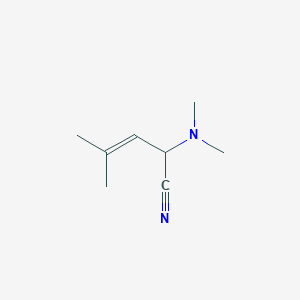
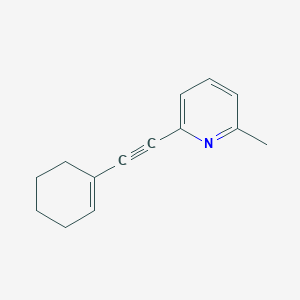
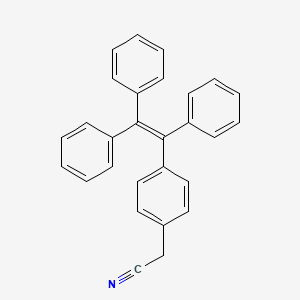
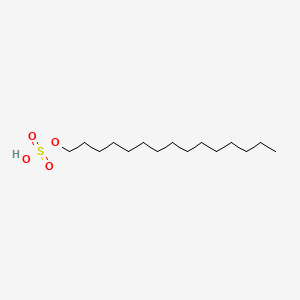
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
